6-(4-Aminopiperidin-1-yl)hexan-1-ol
Overview
Description
“6-(4-Aminopiperidin-1-yl)hexan-1-ol” is a chemical compound with the CAS Number: 4711-14-2 . It has a molecular weight of 185.31 . This compound is used in scientific research and its unique structure allows for various applications, including drug development and organic synthesis.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H23NO/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h13H,1-11H2 . This indicates that the compound has 11 carbon atoms, 23 hydrogen atoms, and 1 nitrogen atom.Scientific Research Applications
Fluorescent Sensor for Detection of Aluminum Ion
6-(4-Aminopiperidin-1-yl)hexan-1-ol has been used in the development of a fluorescent sensor for the selective detection of aluminum ions. This sensor exhibits an "OFF-ON type" mode in the presence of Al3+ ions and has applications in bacterial cell imaging and logic gate applications (Yadav & Singh, 2018).
Molecular Recognition in Synthesis of Biologically Active Compounds
This compound is important in the synthesis of pseudodistamines and their precursors, which are significant for their enzymatic inhibition properties. It aids in the recognition of regioisomers in these compounds, which is crucial for their correct identification and use in drug development (Mazur, Grishina, & Lebedev, 2017).
Role in Bicyclic Core Structures
This compound is involved in the formation of bicyclic core structures used as analogues of nucleoside building blocks and in other biological applications. These structures have been used in the synthesis of natural compounds and bioactive compounds (Jimeno et al., 2011).
Synthesis of Phthalocyanines
This compound has been used in the synthesis of novel peripheral and non-peripheral zinc and cobalt phthalocyanines, which are characterized for their aggregation properties in different solvents. These compounds are significant in materials science and spectroscopy (Bıyıklıoğlu & Acar, 2012).
Framework for Asymmetric Synthesis
It serves as an intermediate in the asymmetric synthesis of pharmacologically active products. This is especially relevant in the creation of pyrrolidinones and other bioactive compounds (Jida, Guillot, & Ollivier, 2007).
Safety and Hazards
Future Directions
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Compounds with a piperidine nucleus show a wide variety of biological activities and are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . Therefore, “6-(4-Aminopiperidin-1-yl)hexan-1-ol”, being a piperidine derivative, could have potential applications in these areas.
Mechanism of Action
Target of Action
The compound 6-(4-Aminopiperidin-1-yl)hexan-1-ol is a derivative of piperidine . Piperidine derivatives are known to have a wide range of biological activities and are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .
Mode of Action
Piperidine derivatives are known to interact with various biological targets due to their heterocyclic nature . The presence of the amine group in the structure could potentially allow for interactions with various biological targets, leading to a range of biological effects.
Biochemical Pathways
Piperidine derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, suggesting that they could have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
6-(4-aminopiperidin-1-yl)hexan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c12-11-5-8-13(9-6-11)7-3-1-2-4-10-14/h11,14H,1-10,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWYGODGCZPZAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CCCCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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